

Application of (R)-Lansoprazole-d4 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Lansoprazole-d4

Cat. No.: B12410231

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Lansoprazole, the active enantiomer of the proton pump inhibitor lansoprazole, is primarily metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and to a lesser extent, CYP3A4.^{[1][2]} This metabolic pathway makes it a valuable tool in the investigation of drug-drug interactions (DDIs). The deuterated form, **(R)-Lansoprazole-d4**, serves as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based assays. Its use is critical for accurate quantification in complex biological matrices during in vitro and in vivo DDI studies. These studies are essential to predict and understand how co-administered drugs may alter the pharmacokinetics and efficacy of (R)-Lansoprazole or how (R)-Lansoprazole may affect other drugs.

Key Applications

The primary application of **(R)-Lansoprazole-d4** in DDI studies is as an internal standard for the quantification of (R)-Lansoprazole and its metabolites. This is crucial in several types of studies:

- CYP2C19 Inhibition Studies: To determine if a new chemical entity (NCE) inhibits the metabolism of (R)-Lansoprazole, a known CYP2C19 substrate.

- CYP Induction Studies: To assess if an NCE induces the expression of CYP enzymes responsible for (R)-Lansoprazole metabolism.
- Phenotyping Studies: To characterize the metabolic phenotype of individuals based on their ability to metabolize (R)-Lansoprazole, which is influenced by CYP2C19 genetic polymorphisms.[3][4][5][6]
- Bioequivalence Studies: To compare the pharmacokinetic profiles of different formulations of (R)-Lansoprazole.

Data Presentation: Quantitative Inhibition of Cytochrome P450 Enzymes by Lansoprazole

The following tables summarize the inhibitory potential of Lansoprazole against various human CYP isoforms. This data is critical for designing and interpreting DDI studies.

Table 1: IC50 Values for Lansoprazole Inhibition of Human CYP Isoforms

CYP Isoform	Test System	Probe Substrate	IC50 (μM)	Reference
CYP2C19	Human Liver Microsomes	S-mephenytoin	0.73	[7]
CYP2C19	Human Liver Microsomes	-	1.2	[8][9]
CYP1A2	Human Liver Microsomes	-	~8	[7]
CYP2C8	Human Liver Microsomes	-	>40	[7]
CYP2C9	Human Liver Microsomes	-	>40	[7]
CYP2D6	Human Liver Microsomes	-	>40	[7]
CYP3A4	Human Liver Microsomes	-	>40	[7]

Table 2: Ki Values for Lansoprazole Inhibition of Human CYP Isoforms

CYP Isoform	Inhibition Type	Probe Substrate	Ki (μM)	Reference
CYP2C19	Competitive	S-mephenytoin	3.2	[10]
CYP2C9	Competitive	Tolbutamide	52.1	[10]
CYP2D6	-	Dextromethorphan	44.7	[10]
CYP3A	Noncompetitive	Dextromethorphan	170.4	[10]

Experimental Protocols

Protocol 1: In Vitro CYP2C19 Inhibition Assay using Human Liver Microsomes

This protocol outlines the use of (R)-Lansoprazole as a substrate to evaluate the inhibitory potential of a test compound on CYP2C19 activity. **(R)-Lansoprazole-d4** is used as an internal standard for LC-MS/MS analysis.

Materials:

- (R)-Lansoprazole
- **(R)-Lansoprazole-d4**
- Test Compound (potential inhibitor)
- Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Potassium Phosphate Buffer (pH 7.4)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Water (LC-MS grade)
- 96-well plates

Procedure:

- Preparation of Reagents:
 - Prepare stock solutions of (R)-Lansoprazole, the test compound, and **(R)-Lansoprazole-d4** in a suitable organic solvent (e.g., DMSO or Methanol).
 - Prepare a working solution of HLM in potassium phosphate buffer.

- Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Incubation:
 - In a 96-well plate, add the HLM solution, potassium phosphate buffer, and the test compound at various concentrations.
 - Pre-incubate the plate at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding (R)-Lansoprazole (at a concentration near its Km for CYP2C19, if known) and the NADPH regenerating system.
 - Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
- Reaction Termination and Sample Preparation:
 - Stop the reaction by adding ice-cold acetonitrile containing **(R)-Lansoprazole-d4** as the internal standard.
 - Centrifuge the plate to precipitate proteins.
 - Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Analyze the samples for the formation of 5-hydroxy-lansoprazole, the primary metabolite of lansoprazole formed by CYP2C19.[\[1\]](#)
 - Monitor the parent compound, (R)-Lansoprazole, and the internal standard, **(R)-Lansoprazole-d4**.
- Data Analysis:
 - Calculate the rate of metabolite formation in the presence of different concentrations of the test compound.

- Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Bioanalytical Method for Quantification of (R)-Lansoprazole in Human Plasma

This protocol describes a validated LC-MS/MS method for the determination of (R)-Lansoprazole in human plasma, using **(R)-Lansoprazole-d4** as an internal standard, applicable to pharmacokinetic DDI studies.

Materials:

- Human Plasma Samples
- (R)-Lansoprazole (for calibration standards and quality controls)
- **(R)-Lansoprazole-d4** (internal standard)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic Acid
- Water (LC-MS grade)

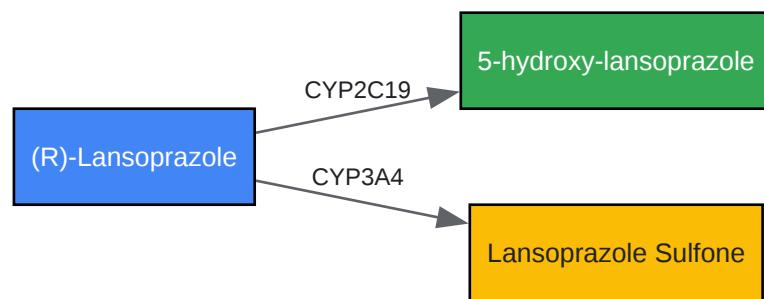
Procedure:

- Preparation of Standards and Quality Controls (QCs):
 - Prepare a stock solution of (R)-Lansoprazole and **(R)-Lansoprazole-d4** in methanol.
 - Prepare calibration standards and QCs by spiking blank human plasma with known concentrations of (R)-Lansoprazole.
- Sample Preparation (Protein Precipitation):

- To a 100 µL aliquot of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing a fixed concentration of **(R)-Lansoprazole-d4**.
- Vortex mix for 1 minute.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.
- Transfer the supernatant to a clean tube or well plate and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.

- LC-MS/MS Conditions:
 - LC System: A suitable UHPLC or HPLC system.
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
 - Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for (R)-Lansoprazole and **(R)-Lansoprazole-d4**.
- Method Validation:
 - Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines (e.g., FDA, EMA).

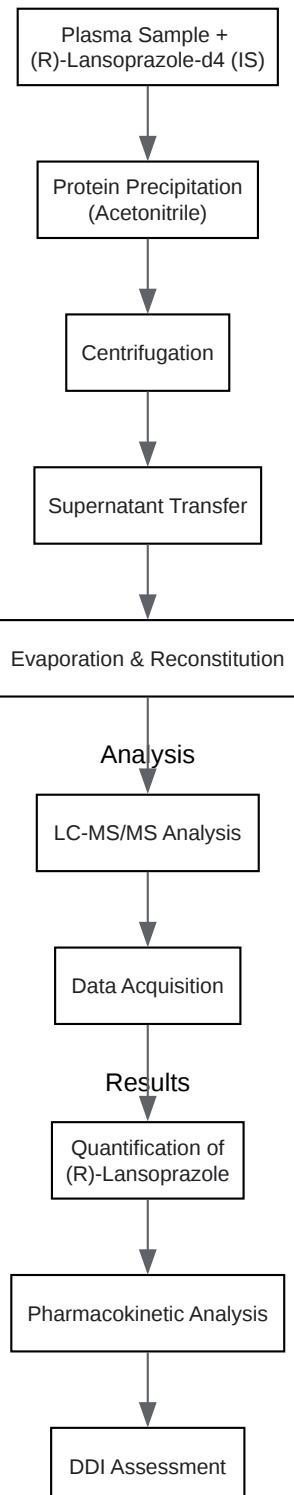
Visualizations



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of (R)-Lansoprazole.

Sample Preparation

[Click to download full resolution via product page](#)

Caption: Bioanalytical workflow for a DDI study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of the human P450 enzymes involved in lansoprazole metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgrx.org]
- 3. Effect of high-dose lansoprazole on intragastric pH in subjects who are homozygous extensive metabolizers of cytochrome P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgrx.org]
- 6. ClinPGx [clinpgrx.org]
- 7. Evaluation of six proton pump inhibitors as inhibitors of various human cytochromes P450: focus on cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The proton pump inhibitor, omeprazole, but not lansoprazole or pantoprazole, is a metabolism-dependent inhibitor of CYP2C19: implications for coadministration with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of omeprazole and lansoprazole as inhibitors of cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of (R)-Lansoprazole-d4 in Drug-Drug Interaction Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12410231#application-of-r-lansoprazole-d4-in-drug-drug-interaction-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com